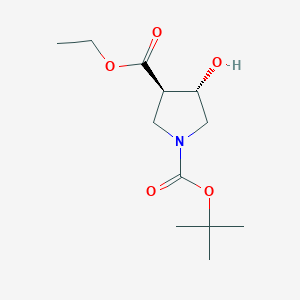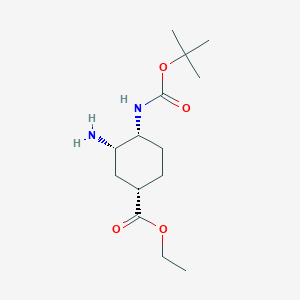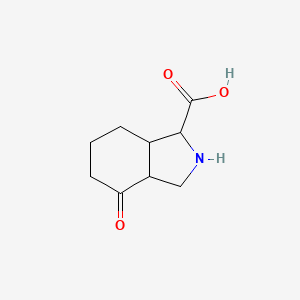
Chlorure de 2-méthyl-2H-indazole-4-sulfonyle
Vue d'ensemble
Description
“2-Methyl-2H-indazole-4-sulfonyl chloride” is a synthetic compound with the molecular formula C8H7ClN2O2S . It has a molecular weight of 230.67 .
Molecular Structure Analysis
The InChI code for “2-Methyl-2H-indazole-4-sulfonyl chloride” is 1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 .Physical and Chemical Properties Analysis
“2-Methyl-2H-indazole-4-sulfonyl chloride” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'indazole ont été étudiés pour leurs activités antimicrobiennes contre diverses cultures de test telles que Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. et Escherichia coli. Certains composés ont montré une activité modérée à élevée, certains dérivés présentant une activité antistaphylococcique élevée .
Applications médicinales
Les composés contenant de l'indazole sont connus pour leur grande variété d'applications médicinales. Ils ont été utilisés comme agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens. Plusieurs médicaments commercialisés récemment contiennent le motif structural de l'indazole en raison de ses propriétés bénéfiques .
Approches synthétiques
Les approches synthétiques récentes des indazoles comprennent les réactions catalysées par les métaux de transition, les réactions de cyclisation réductrices et la synthèse de 2H-indazoles via la formation consécutive de liaisons C–N et N–N à partir de 2-azidobenzaldéhydes et d'amines. Ces méthodes sont importantes pour créer des dérivés d'indazole fonctionnalisés aux propriétés médicinales améliorées .
Activité antiprotozoaire
Certains dérivés de l'indazole ont montré une activité antiprotozoaire significative, en particulier contre les parasites protozoaires. La puissance de ces composés peut être influencée par différents substituants, tels que des groupes méthoxycarbonyle ou chlorophényle .
Safety and Hazards
Mécanisme D'action
, the class of compounds that “2-Methyl-2H-indazole-4-sulfonyl chloride” belongs to, are a type of heterocyclic aromatic organic compound. This class of compounds is characterized by a pyrazole ring fused to a benzene ring . Indazoles are found in many natural and synthetic compounds with a wide range of biological activities .
The mode of action of indazoles can vary greatly depending on their specific structure and the functional groups they contain. Some indazoles interact with biological targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
The biochemical pathways affected by indazoles can also be diverse. For example, some indazoles have been found to have anti-inflammatory activity , suggesting they may affect pathways related to inflammation.
The pharmacokinetics of indazoles, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their specific structure, the route of administration, and the individual’s metabolic rate .
The result of action of indazoles can manifest in various ways at the molecular and cellular level, depending on their specific targets and mode of action .
The action environment , including factors like pH, temperature, and the presence of other molecules, can influence the stability, efficacy, and action of indazoles .
Analyse Biochimique
Biochemical Properties
2-Methyl-2H-indazole-4-sulfonyl chloride plays a significant role in biochemical reactions, primarily as a reagent for N-acylation of aromatic amines. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with transition metal-catalyzed enzymes, facilitating the C-H activation of 2H-indazoles . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the target biomolecules.
Cellular Effects
2-Methyl-2H-indazole-4-sulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of 2-Methyl-2H-indazole-4-sulfonyl chloride involves its ability to form covalent bonds with target biomolecules. This compound can act as an acylating agent, modifying the structure and function of proteins and enzymes. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2H-indazole-4-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy in biochemical reactions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-4-sulfonyl chloride vary with different dosages in animal models. At lower doses, it has been found to exhibit minimal toxicity and significant biochemical activity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm to the organism.
Metabolic Pathways
2-Methyl-2H-indazole-4-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux by modulating the activity of key metabolic enzymes . This compound can also influence metabolite levels by altering the rates of metabolic reactions, leading to changes in the concentrations of specific metabolites.
Transport and Distribution
The transport and distribution of 2-Methyl-2H-indazole-4-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which can affect its overall biological activity.
Subcellular Localization
2-Methyl-2H-indazole-4-sulfonyl chloride exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to particular cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, where it can exert its biochemical effects.
Propriétés
IUPAC Name |
2-methylindazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJXULOIFQMBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277021 | |
| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-73-0 | |
| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)
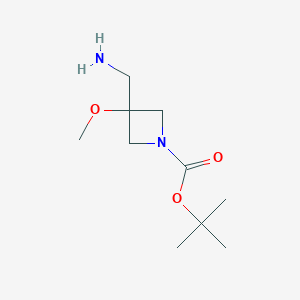
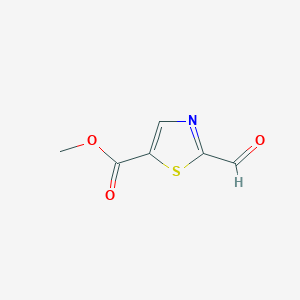
![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)


![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)
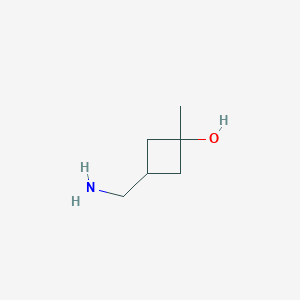
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)
